

Spectroscopic and Spectrometric Characterization of Tsugaric Acid A: A Technical Overview

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Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: *B10819568*

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Disclaimer: This document serves as a technical guide to the spectroscopic and spectrometric data of **Tsugaric acid A**. Specific experimental data for **Tsugaric acid A** were not readily available in publicly accessible databases at the time of this writing. Therefore, this guide provides a representative overview based on the analysis of closely related lanostane-type triterpenoids isolated from *Ganoderma* species. The presented data and protocols are illustrative and should be adapted based on empirical findings.

Introduction

Tsugaric acid A is a lanostane-type triterpenoid, a class of natural products known for their diverse and significant biological activities. The structural elucidation of such complex molecules is heavily reliant on a combination of modern spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive summary of the expected spectroscopic data for **Tsugaric acid A** and outlines the general experimental protocols for its isolation and characterization.

Chemical Structure

Systematic Name: 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Molecular Formula: $C_{32}H_{50}O_4$ Molecular Weight: 498.7 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: Representative ^1H NMR Data for a Lanostane-Type Triterpenoid Skeleton (CDCl_3 , 400 MHz)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	4.50	dd	11.2, 4.4
7	5.84	d	6.4
11	5.30	d	6.8
12	4.21	t	7.1
24	5.08	t	6.8
OAc	2.05	s	-
18-CH ₃	0.60	s	-
19-CH ₃	1.00	s	-
21-CH ₃	0.88	d	8.0
26-CH ₃	1.60	s	-
27-CH ₃	1.68	s	-
28-CH ₃	0.88	s	-
29-CH ₃	0.95	s	-
30-CH ₃	0.93	s	-

Table 2: Representative ^{13}C NMR Data for a Lanostane-Type Triterpenoid Skeleton (CDCl_3 , 100 MHz)

Position	Chemical Shift (δ , ppm)
1	35.5
2	27.8
3	80.9
4	38.9
5	50.5
6	18.2
7	121.2
8	141.1
9	146.0
10	37.1
11	116.5
12	74.9
13	44.3
14	49.8
15	30.9
16	28.1
17	51.2
18	15.8
19	18.3
20	36.4
21	18.7
22	34.9
23	24.5

24	125.1
25	131.3
26	25.7
27	17.6
28	28.0
29	15.5
30	24.4
COOH	180.5
OAc (C=O)	171.1
OAc (CH ₃)	21.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 3: Representative Mass Spectrometry Data for a Lanostane-Type Triterpenoid

Technique	Ionization Mode	Observed m/z	Interpretation
HRESIMS	Positive	[M+H] ⁺ , [M+Na] ⁺	High-resolution mass for molecular formula confirmation.
ESI-MS/MS	Positive	Varies	Fragmentation pattern provides structural information, often involving cleavage of the side chain and losses of water and acetic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Representative IR Absorption Data for a Lanostane-Type Triterpenoid

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Broad	O-H stretch (hydroxyl and carboxylic acid)
~2960	Strong	C-H stretch (alkane)
~1730	Strong	C=O stretch (ester, acetate)
~1700	Strong	C=O stretch (carboxylic acid)
~1240	Strong	C-O stretch (acetate)

Experimental Protocols

Isolation and Purification of Triterpenoids from Ganoderma species

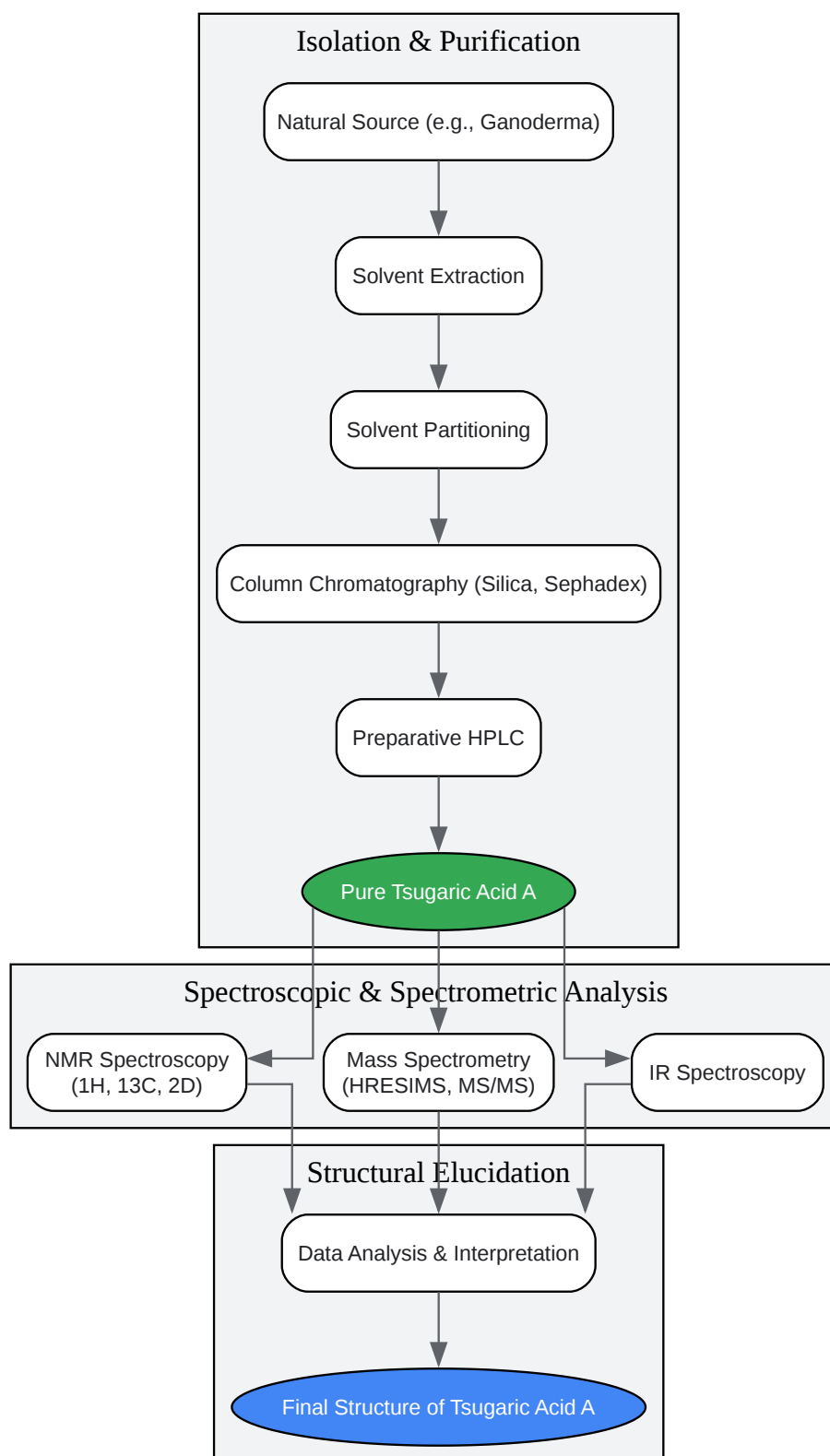
- **Extraction:** The dried and powdered fruiting bodies of the Ganoderma species are extracted with a suitable organic solvent, such as ethanol or ethyl acetate, at room temperature.^[1] The solvent is then evaporated under reduced pressure to yield a crude extract.^[1]
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatographic Separation:** The triterpenoid-rich fraction (typically the ethyl acetate or chloroform fraction) is subjected to multiple chromatographic steps for purification.
 - **Column Chromatography:** The fraction is first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.^[1]

- Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual triterpenoids is performed on a preparative HPLC system, often using a C18 column with a mobile phase of methanol-water or acetonitrile-water.[2]

Spectroscopic and Spectrometric Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD). Tetramethylsilane (TMS) is used as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3] Tandem MS (MS/MS) experiments are performed to study the fragmentation patterns.
- IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using the KBr pellet method or as a thin film.

Workflow Visualization



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Caption: Workflow for the isolation and structural elucidation of **Tsugaric acid A**.

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